molecular formula C13H15N3OS B8613810 2-(4-Morpholinophenyl)thiazol-5-amine

2-(4-Morpholinophenyl)thiazol-5-amine

Cat. No. B8613810
M. Wt: 261.34 g/mol
InChI Key: RCZQPIMBWSTOLV-UHFFFAOYSA-N
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Patent
US09434695B2

Procedure details

To a solution of 4-(4-(5-nitrothiazol-2-yl)phenyl)morpholine (0.70 g, 2.44 mmol) in CH2Cl2 (20 mL) was added Pd/C (70 mg). The reaction mixture was stirred at rt under H2 overnight, and filtered. The filtrate was concentrated in vacuo to give the title compound as an offwhite solid (0.20 g, 32%).
Name
4-(4-(5-nitrothiazol-2-yl)phenyl)morpholine
Quantity
0.7 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
70 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[S:8][C:7]([C:9]2[CH:14]=[CH:13][C:12]([N:15]3[CH2:20][CH2:19][O:18][CH2:17][CH2:16]3)=[CH:11][CH:10]=2)=[N:6][CH:5]=1)([O-])=O>C(Cl)Cl.[Pd]>[O:18]1[CH2:19][CH2:20][N:15]([C:12]2[CH:11]=[CH:10][C:9]([C:7]3[S:8][C:4]([NH2:1])=[CH:5][N:6]=3)=[CH:14][CH:13]=2)[CH2:16][CH2:17]1

Inputs

Step One
Name
4-(4-(5-nitrothiazol-2-yl)phenyl)morpholine
Quantity
0.7 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CN=C(S1)C1=CC=C(C=C1)N1CCOCC1
Name
Quantity
20 mL
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
70 mg
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at rt under H2 overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated in vacuo

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
O1CCN(CC1)C1=CC=C(C=C1)C=1SC(=CN1)N
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 0.2 g
YIELD: PERCENTYIELD 32%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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